N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine
Description
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a cyclopropylamine group at position 2 and a 2,4-dimethoxyphenyl substituent at position 5. Pyrimidines are pivotal in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes and receptors. This compound’s structural uniqueness lies in its combination of a small, rigid cyclopropyl group and electron-rich dimethoxy aromatic substituents, which may influence its physicochemical and biological properties. Below, we compare this compound with structurally analogous pyrimidine derivatives to highlight key distinctions in substituent effects, activity, and synthesis.
Properties
IUPAC Name |
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-19-12-5-6-13(14(7-12)20-2)10-8-16-15(17-9-10)18-11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBUOFPFODKRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(N=C2)NC3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopropylamine to form an intermediate, which is then subjected to cyclization with a suitable reagent to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself with a cyclopropylamine group, which imposes steric constraints and enhances lipophilicity compared to simpler amines (e.g., -NH₂ in ).
- In contrast, compounds like incorporate electron-withdrawing groups (e.g., nitro), which may reduce aromatic resonance and alter binding affinities.
Comparative Analysis of Physicochemical Properties
Substituents significantly influence solubility, logP, and crystal packing:
Insights :
- The cyclopropyl group in the target compound likely increases membrane permeability compared to polar substituents (e.g., -NH₂ in ).
- The dimethoxy substituents may enhance solubility in organic solvents relative to nitro- or thiazole-containing analogues (e.g., ).
- Crystal structures (e.g., ) reveal that hydrogen bonding (e.g., C–H⋯O) and steric effects from substituents (e.g., fluorophenyl) dictate packing efficiency and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
